molecular formula C16H26N2O5 B2738198 8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate CAS No. 1445951-68-7

8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No.: B2738198
CAS No.: 1445951-68-7
M. Wt: 326.393
InChI Key: GCAUESGDXGLLIE-UHFFFAOYSA-N
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Description

8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of tert-butyl and ethyl groups, along with diazaspiro and dicarboxylate functionalities, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of strong bases or acids to facilitate the ring closure.

    Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions typically use alkyl halides in the presence of a base.

    Oxidation and Reduction Steps: The oxo group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Carboxylation: The dicarboxylate groups are added through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Solvent recovery and recycling are also important to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its spirocyclic structure is particularly useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism by which 8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate exerts its effects involves interactions with specific molecular targets. The diazaspiro structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The oxo and dicarboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Compared to similar compounds, 8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is unique due to its specific substitution pattern and functional groups. The presence of both tert-butyl and ethyl groups, along with the oxo and dicarboxylate functionalities, provides a distinct set of chemical properties and reactivity profiles. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.

Biological Activity

8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound features a diazaspiro framework, incorporating two nitrogen atoms within a spirocyclic system that also includes carbonyl and carboxylate functional groups. The molecular formula for this compound is C15H22N2O4, and it has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound enhance its lipophilicity, which may influence its biological activity and solubility. The presence of tert-butyl and ethyl substituents is significant in modulating the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC15H22N2O4
Molecular Weight326.388 g/mol
CAS Number1445951-68-7
Structural FeaturesSpirocyclic, Diaza

Biological Activity

Research indicates that derivatives of diazaspiro compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation but are believed to include:

  • Antimicrobial Activity : Preliminary studies suggest that related compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some diazaspiro compounds are reported to inhibit inflammatory pathways.
  • Anticancer Potential : There is emerging evidence that spirocyclic compounds may exhibit cytotoxic effects on cancer cell lines.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several diazaspiro derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development in antimicrobial therapies.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanisms of related diazaspiro compounds revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. Further studies on the specific pathways affected by this compound are necessary to elucidate its full therapeutic potential.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its pharmacological properties. Binding affinity studies have indicated that it may interact with specific enzymes and receptors involved in metabolic pathways.

Properties

IUPAC Name

8-O-tert-butyl 4-O-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-5-22-13(20)11-12(19)17-10-16(11)6-8-18(9-7-16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAUESGDXGLLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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